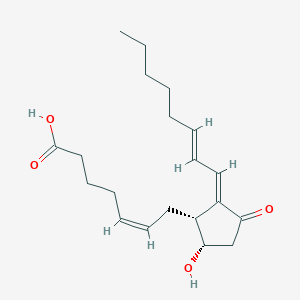
15-deoxy-Delta12,14-Prostaglandin D2
Übersicht
Beschreibung
15-deoxy-Delta12,14-Prostaglandin D2 (15d-PGJ2) is a highly unsaturated cyclopentenone prostaglandin and an endogenous ligand for the nuclear peroxysome proliferator-activated receptor-gamma (PPAR). It has been identified to have novel binding sites in the neuronal plasma membranes of the cerebral cortex, which are distinct from its nuclear receptor sites. These binding sites are implicated in the induction of neuronal cell death, suggesting a potential role in neurodegenerative processes .
Synthesis Analysis
The synthesis of 15d-PGJ2 has been achieved through various methods. One approach involves an 11-step process starting from a known alcohol, utilizing an asymmetric Rh-catalyzed cycloisomerization of ene-ynone, followed by olefin isomerization . Another method reports an enantioselective synthesis beginning with enantiopure 3-oxodicyclopentadiene, which is prepared by a lipase-mediated kinetic resolution. This method includes a three-component coupling and a retro-Diels-Alder reaction to establish the C8 stereochemistry with high enantioselectivity, followed by stereoretentive olefin metathesis and Pinnick oxidation to yield 15d-PGJ2 . Additionally, a total synthesis has been reported that confirms the stereochemistry at C14 using a silicon-tethered allenic [2 + 2 + 1] cycloaddition reaction . Another synthetic approach utilizes Corey (±)-lactone diol, leading to the synthesis of a prostaglandin derivative with leaving groups that are eliminated by an organic base .
Molecular Structure Analysis
The molecular structure of 15d-PGJ2 is characterized by a cyclopentenone core with a highly unsaturated side chain. The stereochemistry at C14 has been a subject of study and has been unambiguously assigned through synthetic methods . The enantioselective syntheses that have been developed ensure the production of 15d-PGJ2 with high enantiopurity, which is crucial for its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 15d-PGJ2 are complex and require precise control over the stereochemistry. Key reactions include cycloisomerization, olefin isomerization, lipase-mediated kinetic resolution, three-component coupling, retro-Diels-Alder reaction, olefin metathesis, and Pinnick oxidation. These reactions contribute to the formation of the prostaglandin skeleton and the establishment of the correct stereochemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 15d-PGJ2 are not detailed in the provided papers, its reactivity and interaction with biological systems suggest that it is lipophilic and capable of crossing cell membranes to reach intracellular receptors. Its affinity for novel binding sites in neuronal plasma membranes and its ability to induce apoptosis at micromolar concentrations indicate that it has significant biological potency .
Wissenschaftliche Forschungsanwendungen
PPARγ Activation and Gene Transcription Modulation
15-Deoxy-Delta12,14-prostaglandin J2 (15d-PGJ2) has been identified as a natural ligand for the nuclear peroxisome proliferator-activated receptor-gamma (PPARγ). This interaction is known to influence gene transcription significantly. It alters the function of transcription factors and signaling molecules through covalent addition, contributing to various biological responses. However, the concentrations of 15d-PGJ2 needed to elicit these responses have raised questions about their physiological relevance, suggesting that in vivo levels of 15d-PGJ2 might be much lower than what is required for these effects to occur (Powell, 2003).
Apoptotic and Anti-proliferative Effects
15d-PGJ2 exhibits significant effects on cell proliferation and apoptosis. For instance, in ECV304 endothelial cells, 15d-PGJ2 has been found to induce apoptosis in a dose-dependent manner. This apoptotic induction is linked with the inhibition of NF-κB and AP-1 DNA binding activity, downregulation of c-myc, upregulation of Gadd45 and p53, and activation of p38 kinase. These findings indicate the potential of 15d-PGJ2 as a peroxisome proliferator-activated receptor gamma ligand, capable of inhibiting proliferation and inducing apoptosis through distinct mechanisms (Yu-gang Dong et al., 2004).
Novel Binding Sites and Neuronal Effects
Research has discovered novel binding sites of 15d-PGJ2 in neuronal plasma membranes of the cerebral cortex. These sites are involved in the induction of neuronal cell death, particularly through apoptosis. The study underscores the neurotoxic potency of PGD2 and its metabolites, highlighting the importance of these novel binding sites in mediating 15d-PGJ2-induced neuronal apoptosis (Yagami et al., 2003).
Hepatoma Cells and Apoptosis Induction
15d-PGJ2 has also been shown to induce apoptosis in human hepatoma cells. It activates caspases, crucial enzymes in the execution phase of cell apoptosis. The study suggests that PPARγ is expressed in human hepatoma cell lines, and treatment with 15d-PGJ2 inhibits the growth of these cells by inducing apoptosis through caspase activation (Date et al., 2003).
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBPWLPAUHDTI-PLGLXCLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-deoxy-Delta12,14-Prostaglandin D2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



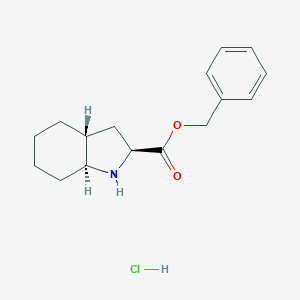


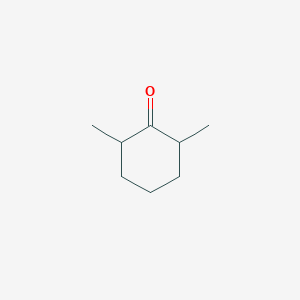
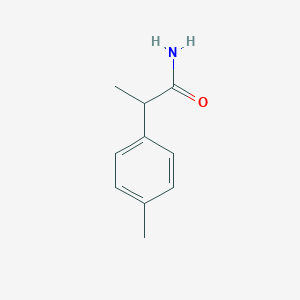


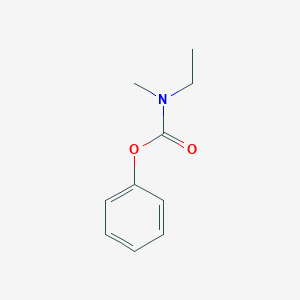




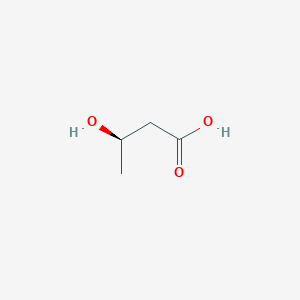
![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)